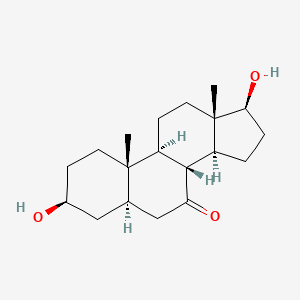

5alpha-Androstan-3beta,17beta-diol-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5alpha-Androstan-3beta,17beta-diol-7-one is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroendocrinology and Brain Function

3β-Diol plays a critical role in modulating various brain functions, particularly through its interaction with estrogen receptors. Studies have shown that 3β-Diol can influence the hypothalamo-pituitary-adrenal (HPA) axis, which is crucial for stress response regulation.

- Mechanism of Action : Unlike traditional androgens that primarily act through androgen receptors (AR), 3β-Diol exhibits a moderate affinity for estrogen receptor beta (ERβ), suggesting its actions are mediated through this pathway rather than AR . This is particularly relevant in understanding how androgens can exert effects on non-reproductive functions such as stress reactivity.

- Research Findings : Research indicates that the administration of 3β-Diol can significantly reduce stress-induced secretion of corticosterone and adrenocorticotropic hormone (ACTH) in animal models. For instance, Lund et al. demonstrated that peripheral administration of 3β-Diol was as effective as DHT in inhibiting HPA axis reactivity during stress .

Stress Response Regulation

The ability of 3β-Diol to modulate the HPA axis has implications for understanding stress-related disorders.

- Experimental Evidence : In studies involving castrated male rats, local application of 3β-Diol to the paraventricular nucleus (PVN) resulted in reduced HPA reactivity, demonstrating its potential as a therapeutic target for stress-related conditions . Additionally, the effects of 3β-Diol were blocked by ER antagonists but not by AR antagonists, reinforcing its role as an ERβ agonist.

- Impact on Behavior : Beyond physiological changes, 3β-Diol has been linked to behavioral outcomes. For example, Osborne et al. found that treatment with 3β-Diol improved performance in cognitive tasks such as the Morris water maze, indicating its potential neuroprotective effects .

Implications in Neurodegenerative Diseases

Emerging research suggests that 3β-Diol may have protective roles against neurodegenerative diseases such as Alzheimer's.

- Association with Alzheimer's Disease : A study indicated that genetically predicted levels of 5alpha-androstan-3beta,17beta-diol disulfate were negatively associated with Alzheimer's disease risk . This suggests a potential neuroprotective role for this compound in mitigating the progression of neurodegenerative conditions.

Summary of Key Findings

The following table summarizes key findings related to the applications of 5alpha-Androstan-3beta,17beta-diol:

Propiedades

Número CAS |

28375-34-0 |

|---|---|

Fórmula molecular |

C19H30O3 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |

Clave InChI |

JVEWXTLFKFWQPU-MJSJFWEFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |

SMILES canónico |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.